molecular formula C23H17NO4S B13366551 4-hydroxy-1,6-diphenyl-3-(phenylsulfonyl)-2(1H)-pyridinone

4-hydroxy-1,6-diphenyl-3-(phenylsulfonyl)-2(1H)-pyridinone

Cat. No.: B13366551
M. Wt: 403.5 g/mol
InChI Key: KPFXSZMBLPLFBR-UHFFFAOYSA-N
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Description

4-hydroxy-1,6-diphenyl-3-(phenylsulfonyl)-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of pyridinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1,6-diphenyl-3-(phenylsulfonyl)-2(1H)-pyridinone typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridinone ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenyl groups: Phenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Sulfonylation: The phenylsulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the sulfonyl group or reduce the pyridinone ring.

    Substitution: Various substitution reactions can occur at the phenyl rings or the pyridinone ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could yield a de-sulfonylated product.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular targets: Enzymes, receptors, or other proteins.

    Pathways: Inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2(1H)-pyridinone: A simpler analog with similar core structure.

    1,6-diphenyl-2(1H)-pyridinone: Lacks the hydroxyl and sulfonyl groups.

    3-(phenylsulfonyl)-2(1H)-pyridinone: Lacks the hydroxyl and diphenyl groups.

Uniqueness

4-hydroxy-1,6-diphenyl-3-(phenylsulfonyl)-2(1H)-pyridinone is unique due to the combination of its functional groups, which may confer specific biological activities or chemical reactivity not seen in simpler analogs.

Properties

Molecular Formula

C23H17NO4S

Molecular Weight

403.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-4-hydroxy-1,6-diphenylpyridin-2-one

InChI

InChI=1S/C23H17NO4S/c25-21-16-20(17-10-4-1-5-11-17)24(18-12-6-2-7-13-18)23(26)22(21)29(27,28)19-14-8-3-9-15-19/h1-16,25H

InChI Key

KPFXSZMBLPLFBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=O)N2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)O

Origin of Product

United States

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